molecular formula C28H42OSn B14209530 {1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane CAS No. 918304-76-4

{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane

Cat. No.: B14209530
CAS No.: 918304-76-4
M. Wt: 513.3 g/mol
InChI Key: CJLZJVCRLNLERW-UHFFFAOYSA-N
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Description

{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane is an organotin compound that has garnered interest in organic synthesis and various scientific research fields. This compound is characterized by the presence of a benzyloxyphenyl group and a tributylstannane moiety, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane typically involves the reaction of 1-[2-(benzyloxy)phenyl]prop-1-en-1-yl halide with tributyltin hydride in the presence of a catalyst. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this reaction include toluene and dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding stannic oxide derivative.

    Reduction: It can be reduced to form the corresponding stannane derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields stannic oxide derivatives, while reduction yields stannane derivatives.

Scientific Research Applications

{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of various organotin compounds and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of {1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The benzyloxyphenyl group can interact with aromatic residues in proteins, while the tributylstannane moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tributylpropynylstannane: Another organotin compound with similar applications in organic synthesis.

    Tributyltin hydride: Used as a reducing agent in organic synthesis.

    Tributyltin chloride: Used in the production of other organotin compounds.

Uniqueness

{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane is unique due to its specific structure, which combines the benzyloxyphenyl group with the tributylstannane moiety

Properties

CAS No.

918304-76-4

Molecular Formula

C28H42OSn

Molecular Weight

513.3 g/mol

IUPAC Name

tributyl-[1-(2-phenylmethoxyphenyl)prop-1-enyl]stannane

InChI

InChI=1S/C16H15O.3C4H9.Sn/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;3*1-3-4-2;/h2-7,9-12H,13H2,1H3;3*1,3-4H2,2H3;

InChI Key

CJLZJVCRLNLERW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CC)C1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

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